molecular formula C13H21N5O2 B13339930 tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate

tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate

Cat. No.: B13339930
M. Wt: 279.34 g/mol
InChI Key: ZRMIQBCIIQFXDD-UHFFFAOYSA-N
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Description

The compound tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a nitrogen-rich tricyclic heterocycle featuring a pentaazatricyclic core. Its structure includes a tert-butyl carboxylate group at position 11, which enhances steric protection and stability during synthetic processes. The pentaaza configuration likely increases polarity and hydrogen-bonding capacity compared to tetraaza analogs, influencing solubility and reactivity.

Properties

Molecular Formula

C13H21N5O2

Molecular Weight

279.34 g/mol

IUPAC Name

tert-butyl 2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-3,5-diene-11-carboxylate

InChI

InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)17-5-4-10-9(7-17)6-14-11-15-8-16-18(10)11/h8-10H,4-7H2,1-3H3,(H,14,15,16)

InChI Key

ZRMIQBCIIQFXDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CNC3=NC=NN23

Origin of Product

United States

Preparation Methods

General Synthesis Approach

The general approach to synthesizing tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate involves multi-step organic reactions. These steps often include:

Reaction Conditions and Reagents

Common reagents used in similar syntheses include:

  • Amines : Used for forming nitrogen-containing rings.
  • Carboxylic Acids : Involved in esterification reactions.
  • Catalysts : Such as 4-dimethylaminopyridine (DMAP) for facilitating reactions.

Data Table: General Synthesis Conditions

Step Reagents Conditions Yield
Cyclization Amine, Carboxylic Acid High Temperature, Catalyst Variable
Esterification tert-Butanol, Acid Mild Conditions, Catalyst High
Purification Solvents (e.g., DCM) Column Chromatography High

Challenges and Considerations

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction could produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate involves its interaction with specific molecular targets. The compound’s multiple nitrogen atoms allow it to form strong hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. These interactions can lead to changes in the activity of enzymes and other proteins, ultimately affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tetraazatricyclic derivatives, focusing on molecular properties, substituent effects, and safety considerations.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituents
tert-Butyl 5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate 1690708-68-9 C₁₅H₂₄N₄O₂ 292.38 5-methyl
tert-Butyl 4-ethyl-5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate 1695336-61-8 C₁₇H₂₈N₄O₂ 320.40 4-ethyl, 5-methyl
Target: tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate Not available (Inferred) C₁₄H₂₁N₅O₂ ~295.36* Additional nitrogen at position 5

*Estimated based on tetraaza analogs.

Key Observations:

Structural Differences: The target compound contains five nitrogen atoms in its tricyclic framework (vs. Substituents like methyl or ethyl groups in analogs (Table 1) modulate steric bulk and lipophilicity. The absence of such groups in the target compound may enhance its reactivity.

Synthetic Utility :

  • Tetraazatricyclic derivatives (e.g., SI-3 in ) are intermediates in alkaloid synthesis, such as (-)-agelastatin A. The pentaaza variant may offer alternative binding modes or catalytic activity due to its nitrogen-rich scaffold .

Safety and Handling :

  • Tetraaza analogs require stringent safety protocols, including avoidance of heat, moisture, and inhalation (P210, P233, P280 codes in ) . The pentaaza compound, with higher nitrogen content, may exhibit greater instability or toxicity, necessitating enhanced precautions (e.g., inert atmosphere handling, explosion-proof equipment).

Biological Activity

tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a complex nitrogen-containing organic compound that has garnered attention for its potential biological activities. The structure of this compound suggests a significant interaction with biological systems due to the presence of multiple nitrogen atoms and its unique tricyclic framework.

  • Molecular Formula : C₁₄H₂₂N₄O₂
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 1699473-51-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The presence of multiple nitrogen atoms may facilitate hydrogen bonding and ionic interactions with biological macromolecules.

Anticancer Properties

The tricyclic structure is often associated with anticancer activity due to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells. For example:

  • Quinoxalinone Derivatives : Exhibited potent inhibition of PARP-1 enzyme activity, which is crucial for DNA repair mechanisms in cancer cells .

Case Studies

  • In Vitro Studies : A series of derivatives were synthesized from tricyclic frameworks similar to this compound and tested for cytotoxicity against various cancer cell lines. Results indicated that modifications at specific positions significantly enhanced their anticancer properties.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that the introduction of different substituents can dramatically alter biological activity. This underscores the importance of molecular design in optimizing therapeutic effects.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Tricyclic Flavonoid 1AntimicrobialStaphylococcus aureus0.24
Quinoxalinone DerivativeAnticancerVarious Cancer Cell LinesVaries
tert-butyl 2,3-dimethylquinoxalineAnticancerHeLa Cells1.0

Q & A

Q. Table 1: Comparative Synthetic Approaches

StepMethod (Tetraazatricyclo Analogue)Key Reagents/ConditionsReference
1Precursor preparationAmines, carboxylic acids
2CyclizationTHF, 60–80°C, 12–24 h
3PurificationSilica gel chromatography

How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

Basic Research Question
Structural elucidation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify proton environments and nitrogen positioning in the tricyclic system. For tetraazatricyclo analogues, distinct shifts are observed for tert-butyl (δ ~1.4 ppm) and carboxylate groups (δ ~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C15_{15}H24_{24}N4_4O2_2 for analogues with MW ~292.38) .
  • X-ray crystallography : Resolves bond angles and stereochemistry, though crystallization challenges may arise due to the compound’s rigid, nitrogen-dense structure .

How should researchers address discrepancies in reported physicochemical properties across studies?

Advanced Research Question
Discrepancies (e.g., solubility, melting points) may stem from:

  • Structural variations : Substituent differences (e.g., methyl vs. ethyl groups) alter properties. For example, tert-butyl 4-ethyl-5-methyl derivatives (C17_{17}H28_{28}N4_4O2_2) exhibit higher molecular weight (320.4 vs. 292.38) than methyl-substituted analogues .
  • Purity issues : Impurities from incomplete cyclization or side reactions skew data. Validate purity via HPLC (>95%) and elemental analysis .
  • Methodological bias : Compare solvent systems (e.g., DMSO vs. chloroform) in solubility tests .

What experimental strategies are effective for studying its mechanism of action in enzyme inhibition?

Advanced Research Question
For biological targets (e.g., enzymes or receptors):

  • Kinetic assays : Monitor inhibition using fluorogenic substrates (e.g., tert-butyl hydroperoxide in GPX activity assays) .
  • Docking simulations : Model interactions between the tricyclic core and enzyme active sites (e.g., binding affinity predictions via AutoDock) .
  • Mutagenesis : Validate binding residues by comparing wild-type vs. mutant enzyme activity .

What safety protocols are critical for handling and storing this compound?

Basic Research Question

  • Storage : Keep in airtight containers at –20°C, protected from light and moisture .
  • Handling : Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact. For spills, adsorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency response : For skin exposure, rinse with water for 15 min; seek medical attention if irritation persists .

How can researchers design experiments to evaluate its reactivity under varying conditions?

Advanced Research Question

  • Oxidative/reductive stability : Treat with H2_2O2_2 or LiAlH4_4 to assess carboxylate group resilience .
  • pH-dependent studies : Test solubility and stability in buffers (pH 3–10) to identify degradation thresholds .
  • Catalytic screening : Explore cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts to functionalize the tricyclic core .

Q. Methodological Notes

  • Avoid commercial sources : Prioritize in-house synthesis over vendor procurement to ensure batch consistency .
  • Data validation : Cross-reference spectral data with computational models (e.g., DFT calculations for NMR predictions) .

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